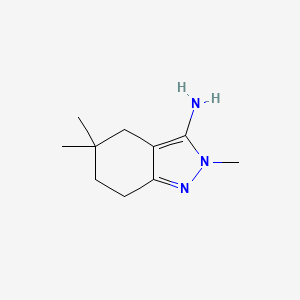

2,5,5-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine

Description

2,5,5-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine is a bicyclic heterocyclic compound featuring a fused cyclohexene-pyrazole core with three methyl substituents (at positions 2, 5, and 5) and a primary amine group at position 3. The compound’s structure imparts unique steric and electronic properties, making it a valuable scaffold in medicinal chemistry for drug discovery, particularly in targeting protein-protein interactions such as bromodomains .

The compound requires stringent storage conditions (2–8°C, sealed, and dry) to maintain stability, with safety guidelines emphasizing avoidance of water, heat, and direct skin contact .

Properties

Molecular Formula |

C10H17N3 |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

2,5,5-trimethyl-6,7-dihydro-4H-indazol-3-amine |

InChI |

InChI=1S/C10H17N3/c1-10(2)5-4-8-7(6-10)9(11)13(3)12-8/h4-6,11H2,1-3H3 |

InChI Key |

YFMFCNANHSPFKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=NN(C(=C2C1)N)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,5-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the acylation of cyclohexane-1,3-dione with an acid chloride in the presence of a base, followed by isomerization to form the desired indazole structure . The reaction conditions often involve the use of solvents like chloroform and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2,5,5-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2,5,5-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5,5-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2,5,5-trimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine and analogous indazol-3-amine derivatives:

Key Observations:

Bulky substituents (e.g., 2-tert-butyl in ) further increase hydrophobicity, which may improve metabolic stability but limit solubility .

Biological Activity: The 2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine scaffold is a key intermediate in bromodomain inhibitor synthesis (e.g., compound 39 in ). The 2,5,5-trimethyl variant’s steric profile could modulate binding affinity in similar targets .

Physicochemical Properties :

- Predicted collision cross-section (CCS) values for 2-tert-butyl derivatives (144.8–154.9 Ų) suggest distinct ion mobility profiles, which may influence pharmacokinetic behavior .

- The 2-ethyl analog’s predicted pKa (5.15) indicates partial ionization at physiological pH, affecting bioavailability .

Safety and Storage :

- The 2,5,5-trimethyl compound requires stricter storage protocols (avoiding water and heat) compared to simpler derivatives, likely due to increased reactivity or sensitivity .

Biological Activity

2,5,5-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine is a compound belonging to the indazole family known for its diverse biological activities. This article reviews the current understanding of its biological activity based on various research findings and case studies.

- Molecular Formula : C₈H₁₃N₃

- Molecular Weight : 151.20 g/mol

- IUPAC Name : 2,5,5-trimethyl-4,5,6,7-tetrahydroindazol-3-amine

The biological activity of this compound primarily involves its interaction with specific cellular pathways. Research indicates that it may modulate apoptosis and cell cycle progression in cancer cells by influencing the Bcl2 family proteins and the p53/MDM2 pathway.

Antitumor Activity

Recent studies have shown that derivatives of indazole compounds exhibit significant antitumor properties. For instance:

- A study evaluated a series of indazole derivatives against various human cancer cell lines (A549 for lung cancer, K562 for leukemia, PC-3 for prostate cancer, and Hep-G2 for liver cancer) using the MTT assay. Among these derivatives, certain compounds demonstrated promising inhibitory effects with IC50 values indicating effective cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells like HEK-293 .

Case Studies

-

Anticancer Activity :

- In a study focusing on indazole derivatives, compound 6o exhibited an IC50 value of 5.15 µM against K562 cells and showed selective toxicity towards normal cells (IC50 = 33.2 µM). The compound induced apoptosis in a dose-dependent manner and altered the expression of apoptosis-related proteins such as Bcl-2 and Bax .

- Structure-Activity Relationship (SAR) :

Comparative Data Table

| Compound | Cell Line | IC50 (µM) | Selectivity (Normal Cell) |

|---|---|---|---|

| Compound 6o | K562 | 5.15 | 33.2 |

| Compound 6a | K562 | Varies | Varies |

| 5-Fluorouracil | Various | Varies | N/A |

Q & A

What are the established synthetic routes for 2,5,5-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer:

The compound is synthesized via nucleophilic substitution or condensation reactions. A validated method involves reacting 2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine with aryl halides or carbonyl-containing substrates under reflux conditions, followed by HPLC purification (yield: ~25% after purification) . Key parameters for optimization include:

- Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity.

- Solvent systems : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.

- Temperature control : Reflux at 80–100°C minimizes side reactions.

| Substrates | Conditions | Yield | Purification Method | Reference |

|---|---|---|---|---|

| S13 + 2-methyl-indazol-3-amine | Reflux, 0.4–1.0 mmol scale | 25 mg | HPLC |

How is the compound characterized, and which spectroscopic techniques are critical for confirming its structural integrity?

Methodological Answer:

Structural confirmation relies on:

- NMR spectroscopy : - and -NMR identify proton environments and carbon frameworks (e.g., methyl groups at δ ~1.2–1.5 ppm).

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., CHN, MW 151.21 g/mol) .

- HPLC : Purity assessment (>95% by area normalization) .

What strategies resolve discrepancies in reported biological activities across studies?

Methodological Answer:

Discrepancies often arise from assay variability. Mitigation strategies include:

- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds.

- Dose-response validation : EC/IC curves across 3+ independent replicates.

- Structural analogs : Compare activity with derivatives (e.g., 1-(propan-2-yl)-tetrahydroindazol-7-amine) to identify pharmacophores .

How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like BET bromodomains. Key steps:

Ligand preparation : Optimize 3D structure using Avogadro.

Protein-ligand docking : Identify binding pockets (e.g., acetyl-lysine binding sites).

Free energy calculations : MM/PBSA quantifies binding affinity .

| Software | Application | Reference |

|---|---|---|

| AutoDock Vina | Docking studies | |

| SwissADME | Drug-likeness prediction |

What challenges arise in scaling up synthesis while maintaining stereochemical purity?

Methodological Answer:

Scale-up challenges include:

- Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of amine to electrophile).

- Purification bottlenecks : Replace HPLC with column chromatography (silica gel, ethyl acetate/hexane gradient).

- Thermal stability : Monitor decomposition via TGA/DSC during reflux .

How is the compound’s stability assessed under varying storage and experimental conditions?

Methodological Answer:

Stability protocols include:

- Accelerated degradation studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks.

- Analytical monitoring : Track purity via HPLC and degradation products via LC-MS.

- Storage recommendations : -20°C under argon for long-term stability .

What comparative analyses distinguish this compound from structurally related analogs?

Methodological Answer:

Comparative studies focus on:

- Steric effects : Trimethyl groups vs. smaller substituents (e.g., 6-methyl-tetrahydrobenzo[d]thiazol-2-amine) alter target binding .

- Electronic profiles : Hammett constants (σ) quantify electron-donating/withdrawing effects of substituents.

- Biological activity : IC values against kinases or epigenetic regulators (e.g., BET family) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.